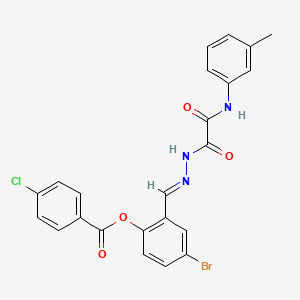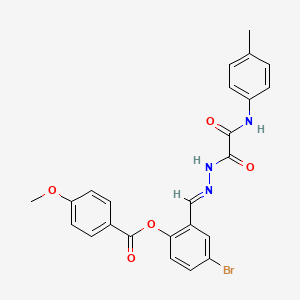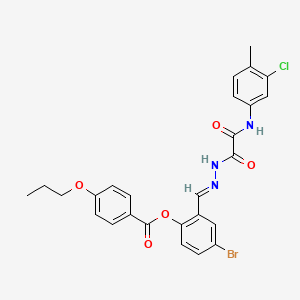![molecular formula C20H22N2O4S2 B12017456 2-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618427-54-6](/img/structure/B12017456.png)
2-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(3,4-diméthoxyphényl)-2-oxoéthyl)thio)-3-éthyl-5,6-diméthylthieno[2,3-d]pyrimidin-4(3H)-one est un composé organique complexe appartenant à la famille des thieno[2,3-d]pyrimidin-4(3H)-ones. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La structure unique de ce composé, caractérisée par un noyau thieno[2,3-d]pyrimidine avec divers substituants, en fait un sujet d'intérêt en chimie médicinale et en recherche pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-((2-(3,4-diméthoxyphényl)-2-oxoéthyl)thio)-3-éthyl-5,6-diméthylthieno[2,3-d]pyrimidin-4(3H)-one implique généralement des réactions organiques en plusieurs étapes
Formation du noyau thieno[2,3-d]pyrimidine : Cette étape implique souvent la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, une réaction de condensation entre le 2-aminothiophène et un composé carbonylé approprié peut former le cycle thieno[2,3-d]pyrimidine.
Introduction des substituants : Le groupe 3,4-diméthoxyphényl peut être introduit via une réaction de substitution nucléophile, où un groupe partant approprié sur le noyau thieno[2,3-d]pyrimidine est remplacé par le fragment 3,4-diméthoxyphényl. Les groupes éthyle et méthyle peuvent être ajoutés par des réactions d'alkylation utilisant des halogénures d'alkyle appropriés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte pour assurer une production durable.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyles, les convertissant potentiellement en alcools.
Substitution : Les cycles aromatiques et le noyau thieno[2,3-d]pyrimidine peuvent subir des réactions de substitution électrophile et nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle, les chlorures d'acyle et divers nucléophiles peuvent être utilisés dans des conditions appropriées (par exemple, des milieux acides ou basiques).
Produits principaux
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'atome de soufre peut produire des sulfoxydes ou des sulfones, tandis que la réduction des groupes carbonyles peut produire des alcools.
Applications de recherche scientifique
Chimie
En chimie, ce composé est étudié pour sa réactivité unique et son potentiel en tant que bloc de construction pour des molécules plus complexes. Sa capacité à subir diverses transformations chimiques en fait un intermédiaire précieux en synthèse organique.
Biologie
Biologiquement, les composés de la famille des thieno[2,3-d]pyrimidin-4(3H)-ones ont montré un potentiel prometteur en tant qu'agents antimicrobiens, antiviraux et anticancéreux. Le composé spécifique en question peut présenter des activités similaires, ce qui en fait un candidat pour une évaluation biologique plus approfondie.
Médecine
En médecine, ce composé pourrait être exploré pour ses effets thérapeutiques potentiels
Industrie
Industriellement, ce composé pourrait être utilisé dans le développement de nouveaux produits pharmaceutiques, agrochimiques ou de matériaux possédant des propriétés spécifiques. Sa polyvalence dans les réactions chimiques en fait un composant précieux dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 2-((2-(3,4-diméthoxyphényl)-2-oxoéthyl)thio)-3-éthyl-5,6-diméthylthieno[2,3-d]pyrimidin-4(3H)-one implique probablement des interactions avec des cibles moléculaires spécifiques telles que des enzymes, des récepteurs ou des acides nucléiques. Ces interactions peuvent moduler les voies biologiques, conduisant aux effets observés. Par exemple, si le composé présente une activité antimicrobienne, il pourrait inhiber des enzymes clés impliquées dans la synthèse de la paroi cellulaire bactérienne ou la réplication de l'ADN.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the thieno[2,3-d]pyrimidin-4(3H)-one family have shown promise as antimicrobial, antiviral, and anticancer agents. The specific compound may exhibit similar activities, making it a candidate for further biological evaluation.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed effects. For example, if the compound exhibits antimicrobial activity, it might inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de thieno[2,3-d]pyrimidin-4(3H)-one : Ces composés partagent la même structure de base mais diffèrent par leurs substituants, ce qui entraîne des variations dans leurs activités biologiques.
Pyrido[3,4-d]pyrimidin-4(3H)-ones : Ces composés possèdent un système cyclique fusionné similaire, mais avec un atome d'azote à la place de l'atome de soufre, ce qui peut modifier leurs propriétés chimiques et biologiques.
Unicité
La combinaison unique de substituants dans 2-((2-(3,4-diméthoxyphényl)-2-oxoéthyl)thio)-3-éthyl-5,6-diméthylthieno[2,3-d]pyrimidin-4(3H)-one lui confère des propriétés chimiques et biologiques distinctes par rapport aux autres composés similaires. Sa structure spécifique peut conférer une activité ou une sélectivité accrue envers certaines cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Numéro CAS |
618427-54-6 |
|---|---|
Formule moléculaire |
C20H22N2O4S2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H22N2O4S2/c1-6-22-19(24)17-11(2)12(3)28-18(17)21-20(22)27-10-14(23)13-7-8-15(25-4)16(9-13)26-5/h7-9H,6,10H2,1-5H3 |
Clé InChI |
ZMTKQHXFKYNAFK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC(=C(C=C3)OC)OC)SC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017385.png)


![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12017416.png)

![N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12017422.png)

![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017440.png)


![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)
